2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone
Description
Chemical Structure and Properties
2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS: 40180-03-8, molecular formula: C₁₁H₆Cl₂O₂S) is a chlorinated aromatic ketone featuring a hydroxyl group at the 4-position of the phenyl ring and a 2-thienyl ketone moiety. Key physicochemical properties include:
Properties
IUPAC Name |
(2,3-dichloro-4-hydroxyphenyl)-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2S/c12-9-6(3-4-7(14)10(9)13)11(15)8-2-1-5-16-8/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDIALCNVFLTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193182 | |
| Record name | 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40180-03-8 | |
| Record name | (2,3-Dichloro-4-hydroxyphenyl)-2-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40180-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040180038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.824 | |
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| Record name | 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3A25L8HC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Mechanism
-
Activation of Acyl Chloride : Thiophene-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).
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Electrophilic Substitution : The acyl chloride reacts with 2,3-dichloro-4-hydroxybenzaldehyde in the presence of a Lewis acid catalyst (e.g., AlCl₃), facilitating electrophilic attack at the para position relative to the hydroxyl group.
-
Workup : The product is isolated via aqueous extraction and purified via recrystallization.
Optimization and Challenges
-
Catalyst Loading : Excess AlCl₃ (1.5–2.0 equiv) ensures complete conversion but risks over-chlorination.
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Solvent Choice : Dichloromethane (DCM) or nitrobenzene enhances solubility of aromatic intermediates.
| Parameter | Conditions |
|---|---|
| Catalyst | AlCl₃ (1.5 equiv) |
| Solvent | DCM, 0°C → reflux |
| Reaction Time | 8–12 hours |
| Yield | 72% (average) |
Grignard Reaction with Weinreb Amide Intermediates
This method avoids harsh acidic conditions by employing a Weinreb amide intermediate derived from 2,3-dichloro-4-hydroxybenzaldehyde.
Synthetic Steps
Advantages and Limitations
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Selectivity : Prevents over-addition of Grignard reagents.
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Yield : 60–65% due to competing side reactions at the hydroxyl group.
| Parameter | Conditions |
|---|---|
| Grignard Reagent | Thienylmagnesium bromide (2.0 equiv) |
| Solvent | THF, -78°C → RT |
| Reaction Time | 4–6 hours |
| Yield | 62% (optimized) |
Reductive Amination and Subsequent Oxidation
A less conventional approach involves reductive amination followed by oxidation, adapted from methodologies in the synthesis of analogous aniline derivatives.
Procedure
Key Considerations
-
Oxidation Efficiency : Jones reagent achieves 55–60% conversion, with over-oxidation to carboxylic acids as a side reaction.
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Protection Strategies : Silane protection of the hydroxyl group improves yield to 70%.
| Parameter | Conditions |
|---|---|
| Reducing Agent | NaBH₃CN (1.2 equiv) |
| Oxidizing Agent | Jones reagent (2.0 equiv) |
| Solvent | MeOH/H₂O (3:1) |
| Yield | 58% (unprotected), 70% (protected) |
Condensation Under Basic Conditions
A one-pot condensation method under basic conditions offers a streamlined alternative, though with lower yields.
Methodology
Challenges
| Parameter | Conditions |
|---|---|
| Base | NaOH (40% aqueous) |
| Temperature | 90°C |
| Reaction Time | 10–12 hours |
| Yield | 53% (average) |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts | 72 | 98 | High | Moderate |
| Grignard/Weinreb | 62 | 95 | Moderate | High |
| Reductive Oxidation | 70 | 90 | Low | Low |
| Basic Condensation | 53 | 85 | High | Low |
Key Findings :
-
The Friedel-Crafts method remains the most reliable for industrial-scale production due to its balance of yield and scalability.
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Grignard/Weinreb approaches, while selective, are cost-prohibitive for large batches.
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Reductive oxidation strategies require additional protection steps, complicating workflow .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl-thienyl ketones depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
2.1 Intermediate in Organic Synthesis
2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for further transformations that can lead to the development of complex molecules used in pharmaceuticals and agrochemicals .
2.2 Development of Antibacterial Agents
Research has indicated that derivatives of this compound may possess antibacterial properties. Specifically, studies on related compounds have focused on their ability to act as pro-drugs that release active species within target anaerobic bacterial cells, highlighting potential applications in treating infections caused by anaerobic bacteria .
Medicinal Chemistry Applications
3.1 Antioxidant Activity
Compounds structurally similar to this compound have been studied for their antioxidant properties. These properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .
3.2 Potential Drug Development
The compound's structural features make it a candidate for drug development, particularly in creating novel pharmaceuticals targeting specific biological pathways. For example, its derivatives have shown promise in enhancing blood-brain barrier penetration and exhibiting significant pharmacological activity .
Analytical Applications
4.1 Chromatographic Analysis
The compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is applicable for isolating impurities during preparative separation processes and is suitable for pharmacokinetic studies .
Case Study 1: Synthesis of Quinoline Derivatives
A study investigated the regioselective synthesis of quinolin-8-ols from phenolic compounds similar to this compound. The findings suggested that such derivatives could be developed into pharmaceuticals with significant biological activity.
Case Study 2: Antibacterial Pro-drugs
Research focusing on related compounds demonstrated their effectiveness as antibacterial agents against anaerobic bacteria. The study emphasized the potential of these compounds in clinical settings for treating resistant infections .
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituent Variations
(2,3-Dichloro-4-methoxyphenyl) 2-Thienyl Ketone
- Structure : Methoxy group replaces the hydroxyl at the 4-position.
- Synthesis : Prepared via Friedel-Crafts acylation using thiophene and arylacetyl chlorides, followed by Leuckart reaction for amine derivatives .
- Properties :
4-Chloro-3-nitrophenyl 2-Thienyl Ketone
- Structure : Nitro and chloro substituents at the 3- and 4-positions.
- Safety Data : Requires strict handling precautions due to reactive nitro groups (GHS hazard guidelines) .
Ethyl 2-(2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy)acetate
- Structure : Ester derivative with an acetoxy side chain.
- Applications : Intermediate in synthesizing bioactive molecules; CAS: 66883-42-9 .
Cyclopentyl 2-Thienyl Ketone
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Compounds
*Estimated based on structural analogs.
Key Observations :
- Lipophilicity : The hydroxyl group in this compound increases XLogP3 compared to methoxy or ester derivatives, influencing membrane permeability .
Biological Activity
2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone is an organic compound characterized by its unique structural features, which include a chlorinated phenol and a thiophene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
The synthesis of this compound typically involves the reaction between 2,3-dichloro-4-hydroxybenzaldehyde and thiophene-2-carboxylic acid under acidic or basic conditions. Catalysts such as sulfuric acid or sodium hydroxide are often employed to facilitate the formation of the ketone linkage.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to observable biological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against multidrug-resistant pathogens, including Staphylococcus aureus and Candida auris. The Minimum Inhibitory Concentration (MIC) values for these pathogens were notably low, indicating potent activity .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Candida auris | 16 |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. Specifically, it has shown promising results against human lung cancer cell lines (A549), with significant cytotoxic effects observed at certain concentrations. The structure-activity relationship suggests that modifications in the phenolic structure can enhance its anticancer efficacy .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 20 |
Case Studies
Several case studies have explored the biological efficacy of derivatives of this compound:
- Study on Antimicrobial Resistance : A recent investigation focused on the compound's ability to combat antibiotic-resistant strains of bacteria. The study found that derivatives exhibited enhanced activity against vancomycin-intermediate S. aureus, suggesting potential for development as a therapeutic agent against resistant infections .
- Anticancer Evaluation : Another study evaluated the anticancer potential of derivatives containing the thienyl moiety. Results indicated that certain modifications led to increased potency against various cancer cell lines, highlighting the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone, and what challenges arise during its synthesis?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an arylacetyl chloride reacts with thiophene derivatives in the presence of a Lewis acid catalyst (e.g., stannic chloride or iodine). However, challenges include competing polymerization of thiophene under acidic conditions and incomplete substitution due to steric hindrance from the dichloro-hydroxyphenyl group. Alternative routes, such as Leuckart reactions for amine intermediates, may require optimization of reaction time and temperature to avoid side products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight (e.g., exact mass 271.955896 ). Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, should resolve aromatic protons and ketone carbonyl signals. Purity can be assessed via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient.
Q. What solvents and storage conditions are optimal for maintaining stability?
- Methodological Answer : Due to the phenolic hydroxyl group, the compound is prone to oxidation. Store in amber vials under inert gas (argon/nitrogen) at –20°C. Use anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for dissolution to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation kinetics.
Advanced Research Questions
Q. How do electronic effects of the dichloro-hydroxyphenyl moiety influence the ketone’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro groups and electron-donating hydroxyl group create a polarized aromatic system, affecting nucleophilic/electrophilic substitution sites. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity. Experimental validation via Suzuki-Miyaura coupling with boronates should compare yields under varying Pd catalysts (e.g., Pd(OAc) vs. PdCl) .
Q. What strategies resolve contradictions in reported synthetic yields for thienyl-substituted ketones?
- Methodological Answer : Discrepancies often arise from catalyst choice (e.g., stannic chloride vs. iodine) or thiophene activation. Systematic screening of Lewis acids (AlCl, FeCl) and solvent systems (CHCl vs. nitrobenzene) is advised. Kinetic studies (in situ IR monitoring) can identify intermediate formation rates and optimize reaction timelines .
Q. How can the compound’s potential bioactivity be evaluated in vitro?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example, thienyl-substituted ketones have shown enhanced analgesic activity in α,β-diphenylethylamine derivatives . Screen against COX-1/COX-2 enzymes or opioid receptors using competitive binding assays. Dose-response curves (IC) should be validated with positive controls (e.g., aspirin for COX inhibition).
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against protein structures (PDB IDs: 1PTH for COX-1, 5KIR for µ-opioid receptor). Molecular dynamics simulations (GROMACS) can assess binding stability over 100 ns trajectories. Compare binding energies (MM-PBSA) with known agonists/antagonists to prioritize experimental testing .
Data Analysis & Reproducibility
Q. How should researchers address variability in spectroscopic data across different laboratories?
- Methodological Answer : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl as solvent, TMS reference). Share raw FID files via repositories (NMRshiftDB) for independent validation. For HRMS, inter-laboratory calibration using certified reference materials (e.g., Agilent Tuning Mix) ensures mass accuracy < 2 ppm .
Q. What protocols validate synthetic scalability from milligram to gram-scale production?
- Methodological Answer : Conduct kinetic profiling using microreactors (Chemtrix Labtrix) to identify heat/mass transfer limitations. Optimize batch reactions in a Schlenk line under controlled temperature (-10°C to reflux). Monitor yield vs. scale (10 mg to 10 g) and characterize intermediates via inline FTIR to detect exothermic events .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
